molecular formula C24H21ClN2O3 B2838991 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide CAS No. 955716-26-4

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2838991
CAS No.: 955716-26-4
M. Wt: 420.89
InChI Key: CNBVJJVXFWUIQD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is a synthetic small molecule compound offered for research purposes. This compound belongs to a class of chemicals featuring the tetrahydroisoquinoline scaffold, which has demonstrated significant biological activity in scientific studies. Researchers investigating bone metabolism may find this compound of particular interest. Structurally related acetamide compounds have been identified as strong inhibitors of osteoclastogenesis, the process by which bone-resorbing osteoclasts are formed . Such compounds have shown potential in suppressing the formation of F-actin rings and the bone resorption activity of mature osteoclasts in vitro. The RANKL-mediated signaling pathway, which involves key players like PI3K/Akt, NF-κB, and MAPKs, is a critical target in this process . Furthermore, in vivo studies on similar compounds have highlighted their potential to prevent bone loss, suggesting prospective applications in researching osteolytic disorders such as osteoporosis . The tetrahydroisoquinoline core is also explored in other research areas, including the study of hyperproliferative diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-20-7-10-22(11-8-20)30-16-23(28)26-21-9-6-17-12-13-27(15-19(17)14-21)24(29)18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBVJJVXFWUIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Benzoylation: The tetrahydroisoquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Chlorophenoxy Acetamide Group: This step involves the reaction of the benzoylated tetrahydroisoquinoline with 4-chlorophenoxyacetic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrahydroisoquinoline ring to form isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or cellular pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. For example, if it acts as an enzyme inhibitor, it could block the active site, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Functional Group Analysis

Target Compound
  • Core Structure: 1,2,3,4-Tetrahydroisoquinoline with a benzoyl group (C=O) at position 2.
  • Substituents: 4-Chlorophenoxyacetamide at position 6.
  • Key Functional Groups : Amide, benzoyl, and chloroaryl ether.
Comparison Compounds

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () Core Structure: Indole ring substituted with a carboxamide group. Substituents: 4-Chlorophenoxyacetamide linked to an aniline moiety. Key Functional Groups: Amide, indole, and chloroaryl ether.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Core Structure: Nitrophenyl ring with methylsulfonyl and acetamide groups. Substituents: Nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups. Key Functional Groups: Sulfonamide, nitro, and acetamide.

2-Chloro-N-(4-fluorophenyl)acetamide ()

  • Core Structure : Simple acetamide with chloro and fluorophenyl groups.
  • Substituents : Chloroacetyl and 4-fluorophenyl.
  • Key Functional Groups : Amide, chloroalkyl, and fluoroaryl.
  • Structural Contrast : Minimalist structure lacking fused ring systems; fluorine substituent may enhance metabolic stability compared to chlorine .
Target Compound
  • Coupling Agents : TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation.
  • Solvents : Dichloromethane (DCM) or similar aprotic solvents.
  • Work-Up : Acid/base extraction and silica gel chromatography .
Comparison Compounds

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () Steps: Sequential coupling of 4-chlorophenoxyacetic acid to aniline, followed by indole-2-carboxylic acid attachment. Yield: Not reported, but TLC and NMR confirmed purity .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Steps: Acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide using acetic anhydride. Crystallization: Slow evaporation from ethanol yielded single crystals for X-ray analysis .

2-Chloro-N-(4-fluorophenyl)acetamide () Steps: Direct acetylation of 4-fluoroaniline with chloroacetyl chloride. Purification: Recrystallization from ethanol .

Analytical and Crystallographic Data

Compound Analytical Techniques Key Findings
Target Compound Likely NMR, MS, X-ray (inferred from ) Hypothetical: Benzoyl and tetrahydroisoquinoline groups enable π-π stacking.
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide ¹H/¹³C NMR, MS, X-ray Confirmed planar indole-carboxamide alignment; intramolecular H-bonding observed.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide X-ray Centrosymmetric H-bonding (C–H⋯O) stabilizes crystal packing.
2-Chloro-N-(4-fluorophenyl)acetamide X-ray Intermolecular N–H⋯O bonds form 1D chains; intramolecular C–H⋯O interaction.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline core substituted with a benzoyl group and a chlorophenoxy acetamide moiety. Its molecular formula is C23H22ClN2O3C_{23}H_{22}ClN_{2}O_{3} with an approximate molecular weight of 420.47 g/mol. The structural complexity allows for various interactions within biological systems.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity. This can lead to alterations in metabolic pathways associated with neuroprotection and anti-inflammatory responses.
  • Receptor Signaling : It may interact with receptors involved in neurotransmission and inflammation, thereby influencing signaling cascades that are critical for maintaining cellular homeostasis.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective properties. These effects may be linked to the modulation of oxidative stress and inflammatory responses in neuronal tissues.

Anti-inflammatory Properties

Research indicates that this compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotable Features
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)Antimicrobial, neuroprotectiveUnique structural motifs enhance activity
1,2,3,4-TetrahydroisoquinolineModerate antimicrobialLacks additional functional groups
2-Benzoyl-1,2,3,4-tetrahydroisoquinolineAnticancerSimilar core structure but different substitutions

This table illustrates how the presence of specific functional groups in this compound contributes to its distinctive biological activities compared to other isoquinoline derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. For example, coupling 2-(4-chlorophenoxy)acetic acid with the tetrahydroisoquinoline precursor under peptide-coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM, as described for analogous compounds . Key parameters include:

  • Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.
  • Solvent : Use anhydrous DCM or DMF to avoid hydrolysis of intermediates.
  • Purification : Monitor via TLC (hexane:ethyl acetate, 9:3 v:v) and purify via column chromatography. Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) .

Q. What analytical techniques are most effective for validating the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the benzoyl and chlorophenoxy groups. For example, aromatic protons in the tetrahydroisoquinoline moiety appear as distinct multiplets between δ 6.5–7.5 ppm .
  • HPLC : Use reverse-phase C18 columns (e.g., 90% methanol/water) to assess purity (>95% recommended for pharmacological studies).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+ calculated for C24H20ClN2O3: 419.12).

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (primary stock), followed by serial dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation at working concentrations.
  • LogP Calculation : Estimate via computational tools (e.g., SwissADME) to predict membrane permeability. For analogs, logP values range from 3.5–4.2, suggesting moderate hydrophobicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound, particularly in neuropharmacological models?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
  • Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm involvement of suspected targets (e.g., dopaminergic receptors or sodium channels, as hypothesized for structural analogs) .
  • Data Normalization : Include positive controls (e.g., known modulators of tetrodotoxin-sensitive sodium channels) to contextualize efficacy .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored to enhance potency or selectivity?

  • Methodological Answer :

  • Fragment Replacement : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenoxy with 4-fluorophenoxy or methoxy groups) and compare IC50 values in target assays.
  • Crystallography : Co-crystallize the compound with its target protein (e.g., orexin receptors) to identify critical binding interactions. For example, substituted tetrahydroisoquinolines show enhanced selectivity when bulky groups (e.g., benzylcarbamoyl) occupy hydrophobic pockets .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes and prioritize synthetic targets .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action when initial hypotheses conflict with observed data?

  • Methodological Answer :

  • Multi-Omics Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways altered by the compound.
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for suspected targets.
  • Cross-Species Validation : Test activity in rodent vs. human cell lines to rule out species-specific effects. For example, sodium channel inhibitors often show divergent efficacy across models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Compare computational ADMET predictions (e.g., GastroPlus) with in vivo PK studies in rodents. Adjust models using experimental clearance rates and volume of distribution data.
  • Metabolite Screening : Use LC-MS/MS to identify phase I/II metabolites that may explain unexpected bioavailability (e.g., cytochrome P450-mediated oxidation of the tetrahydroisoquinoline ring) .

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